molecular formula C9H13NS B1320125 4-thien-2-ylpiperidine CAS No. 198334-38-2

4-thien-2-ylpiperidine

Cat. No.: B1320125
CAS No.: 198334-38-2
M. Wt: 167.27 g/mol
InChI Key: SLQVNTKKWCOXKW-UHFFFAOYSA-N
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Description

4-Thien-2-ylpiperidine (CAS 198334-38-2) is a high-value chemical building block that integrates a piperidine ring with a thiophene heterocycle, making it a compound of significant interest in medicinal and synthetic chemistry. This compound is supplied with high purity to ensure consistent performance in research applications. Its primary research value lies in its role as a versatile scaffold for the design and synthesis of novel biologically active molecules. The piperidine moiety is a common pharmacophore found in many pharmaceuticals, while the thiophene ring is known to enhance metabolic stability and influence electronic properties . Researchers utilize this compound as a critical intermediate in exploring compounds with potential for anti-infective, anticancer, and anti-inflammatory activities, among others . The structure serves as a core template for further functionalization, enabling the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. As a binucleophilic structure, it can undergo various chemical transformations, including reactions at the nitrogen atom or incorporation into more complex polycyclic systems . This compound is intended for research and development use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment under controlled conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVNTKKWCOXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598023
Record name 4-(Thiophen-2-yl)piperidine
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Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198334-38-2
Record name 4-(2-Thienyl)piperidine
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Record name 4-(Thiophen-2-yl)piperidine
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Record name 4-(2-Thienyl)piperidine
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Synthetic Methodologies and Chemical Transformations of 4 Thien 2 Ylpiperidine

Established Synthetic Routes to 4-Thien-2-ylpiperidine and Related Analogues

The construction of the this compound core can be achieved through several established synthetic pathways, primarily involving either the formation of the piperidine (B6355638) ring on a thiophene-containing precursor or the attachment of the thiophene (B33073) moiety to a pre-existing piperidine structure.

Classical Organic Synthesis Approaches

Classical methods provide robust and well-documented routes to this compound and its analogues. Two primary strategies dominate this area: nucleophilic addition to a piperidone ring and catalytic hydrogenation of a pyridine (B92270) precursor.

One common approach involves the use of a Grignard reagent derived from 2-bromothiophene. wikipedia.orgorgsyn.org This organometallic nucleophile is reacted with a protected 4-piperidone (B1582916) derivative, such as an N-carbamate piperidone. The initial reaction yields a tertiary alcohol, 4-hydroxy-4-(thiophen-2-yl)piperidine, after which the protecting group is removed. google.com This intermediate is a versatile precursor for the parent compound and other derivatives.

Another widely used method is the catalytic hydrogenation of 4-(thiophen-2-yl)pyridine. nih.gov This reaction reduces the aromatic pyridine ring to the saturated piperidine ring. Catalysts such as platinum oxide (PtO2) are often employed, typically under hydrogen gas pressure in a solvent like acetic acid. asianpubs.orgresearchgate.net While effective, this method requires careful control of reaction conditions to avoid potential side reactions, such as the reductive opening of the thiophene ring. nih.gov

Table 1: Classical Synthetic Routes to this compound Scaffolds

Method Key Reactants Reagents/Catalysts Key Intermediate/Product Citation
Grignard Reaction 2-Bromothiophene, N-Protected-4-piperidone Magnesium (Mg), Ether/THF 4-Hydroxy-4-(thiophen-2-yl)piperidine google.com
Catalytic Hydrogenation 4-(Thiophen-2-yl)pyridine H₂, Platinum Oxide (PtO₂) 4-(Thiophen-2-yl)piperidine nih.govasianpubs.org

Green Chemistry Principles in this compound Synthesis

While classical methods are effective, they often involve hazardous reagents, stoichiometric waste, and significant energy consumption. The application of green chemistry principles aims to mitigate these issues by promoting sustainability. unibo.it Although specific studies focusing on green synthesis of this compound are not extensively documented, general principles can be applied to existing routes. nih.govresearchgate.net

Key areas for green improvements include:

Alternative Energy Sources : Microwave-assisted synthesis can dramatically reduce reaction times and energy usage compared to conventional heating. mdpi.comnih.govmdpi.com For instance, steps like N-alkylation or cyclization could be accelerated using microwave irradiation. researchgate.net

Catalysis : Replacing stoichiometric reagents with catalytic alternatives improves atom economy. In the hydrogenation route, developing more efficient and recyclable catalysts is a key goal. Electrocatalytic hydrogenation is an emerging alternative that can operate at ambient temperature and pressure, reducing energy demands. acs.org

Safer Solvents : Traditional syntheses often use volatile organic compounds. Replacing these with greener solvents, such as water, ethanol, or supercritical fluids, can significantly reduce environmental impact.

Table 2: Potential Green Chemistry Modifications for Synthesis

Classical Step Traditional Conditions Potential Green Alternative Green Principle Citation
Ring Formation/Alkylation Conventional heating in organic solvents (e.g., DMF, Toluene) Microwave-assisted reaction; Use of greener solvents (e.g., ethanol) Energy Efficiency, Use of Safer Solvents mdpi.comresearchgate.net
Reduction of Pyridine High pressure H₂, PtO₂ catalyst Electrocatalytic hydrogenation; Use of recyclable nanocatalysts Safer Reaction Conditions, Catalysis nih.govacs.org
Multi-step Synthesis Isolation of intermediates One-pot tandem reaction sequences Atom Economy, Waste Prevention acs.org

Advanced Synthetic Strategies for Derivatization

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of diverse analogues. Advanced strategies focus on selectively functionalizing the piperidine ring and the thiophene moiety to explore chemical space for various applications.

Introduction of Diverse Substituents on the Piperidine Ring

The piperidine ring can be functionalized at both the nitrogen atom and the carbon skeleton.

N-Functionalization : The secondary amine of the piperidine ring is a common site for derivatization. Standard reactions include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and reductive amination with aldehydes or ketones. vulcanchem.com For example, 4-hydroxy-4-(thiophen-2-yl)piperidine can be subjected to reductive amination with a substituted aldehyde in the presence of a reducing agent like sodium cyanoborohydride to install complex side chains on the nitrogen atom. google.com

C4-Functionalization : The C4 position, which holds the thiophene group, can also bear other substituents. Syntheses starting from 4-piperidone allow for the introduction of groups like hydroxyl or carboxyl functionalities. google.com For instance, 4-(thiophen-2-yl)piperidine-4-carboxylic acid is a known derivative, providing a handle for further modifications, such as amide bond formation. chiralen.com

Table 3: Derivatization Strategies for the Piperidine Ring

Position Reaction Type Reagents Resulting Functional Group Citation
N1 Reductive Amination Aldehyde/Ketone, Sodium Cyanoborohydride N-Alkyl google.com
N1 N-Alkylation Alkyl Halide, Base N-Alkyl vulcanchem.com
N1 N-Acylation Acyl Chloride, Base N-Acyl (Amide) vulcanchem.com
C4 Carboxylic Acid Derivatization Amine, Coupling Agent C4-Amide chiralen.com

Modifications to the Thiophene Moiety

The thiophene ring is an aromatic heterocycle amenable to various substitution reactions, providing another avenue for creating analogues.

Electrophilic Aromatic Substitution : Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, with reactions preferentially occurring at the C5 position (alpha to the sulfur and adjacent to the point of piperidine attachment). wikipedia.orgpearson.com Common electrophilic substitution reactions include halogenation (e.g., with NBS), nitration, and Friedel-Crafts acylation, allowing for the introduction of a wide range of functional groups. brainly.in

Metalation : The thiophene ring can be deprotonated using strong bases like n-butyllithium, typically at the C5 position, to form a thienyllithium intermediate. wikipedia.org This nucleophilic species can then be reacted with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install diverse substituents.

An alternative strategy involves using a pre-functionalized thiophene derivative in the initial synthesis. For instance, a substituted 2-bromothiophene, such as 2-bromo-3-methoxythiophene, can be used in the Grignard reaction to build the desired analogue directly. google.com

Table 4: Derivatization Strategies for the Thiophene Moiety

Reaction Type Typical Position Reagents Resulting Functional Group Citation
Electrophilic Bromination C5 N-Bromosuccinimide (NBS) Bromo wikipedia.org
Friedel-Crafts Acylation C5 Acyl Chloride, Lewis Acid (e.g., AlCl₃) Acyl (Ketone) wikipedia.org
Metalation-Alkylation C5 n-BuLi, then an electrophile (e.g., R-X) Alkyl, Carboxyl, etc. wikipedia.org
Use of Substituted Precursor C3, C4, or C5 Substituted 2-bromothiophene Methoxy, etc. google.com

Stereoselective Synthesis of this compound Analogues

When additional substituents are introduced onto the piperidine ring, chiral centers are created, necessitating stereoselective synthetic methods to control the spatial arrangement of these groups. nih.govacs.orgajchem-a.com The development of asymmetric routes is crucial for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications.

Strategies for stereocontrol include:

Asymmetric Hydrogenation : The hydrogenation of a substituted pyridine or a tetrahydropyridine (B1245486) precursor can be rendered stereoselective by using chiral transition metal catalysts (e.g., based on Iridium or Rhodium). nih.gov This can set the stereochemistry of substituents relative to each other as the ring is saturated.

Chiral Auxiliaries : Attaching a chiral auxiliary to the piperidine nitrogen or a precursor molecule can direct the stereochemical outcome of subsequent reactions, such as alkylations or cyclizations. The auxiliary is typically removed in a later step. researchgate.net

Substrate-Controlled Reactions : The existing stereochemistry of a substrate can influence the stereochemical outcome of a reaction. For example, in intramolecular cyclizations to form the piperidine ring, the conformation of the acyclic precursor can direct the formation of specific diastereomers. nih.gov

Organocatalysis : Chiral organocatalysts, such as proline derivatives, can be used to catalyze domino reactions that construct the piperidine ring with high enantioselectivity, creating multiple stereocenters in a single step. acs.org

Table 5: Strategies for Stereoselective Synthesis of Analogues

Strategy Description Application Citation
Asymmetric Catalysis Use of a chiral catalyst (e.g., Ir-based) for hydrogenation. Control of stereocenters during ring saturation. nih.gov
Chiral Auxiliaries A removable chiral group (e.g., sulfinamide) directs a stereoselective transformation. Asymmetric synthesis of substituted piperidines. researchgate.net
Diastereoselective Cyclization An existing chiral center in the starting material directs the formation of a new stereocenter. Formation of cis- or trans-disubstituted piperidines. whiterose.ac.uk
Organocatalytic Domino Reaction A chiral small molecule catalyzes a cascade reaction to form the heterocyclic ring. One-pot formation of polysubstituted piperidines with multiple stereocenters. acs.org

Reaction Mechanisms and Selectivity in this compound Synthesis

The stereochemical and regiochemical outcomes of the synthetic routes to this compound are governed by the underlying reaction mechanisms. Understanding these mechanisms is crucial for controlling the formation of the desired product and minimizing impurities.

Grignard Reaction with 4-Piperidone Derivatives: The addition of 2-thienylmagnesium bromide to an N-protected 4-piperidone proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the thienyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the 4-piperidone. The stereoselectivity of this addition can be influenced by the steric bulk of the N-protecting group on the piperidone ring. Large protecting groups can hinder one face of the carbonyl group, leading to a preferential attack from the less hindered face and potentially resulting in diastereomeric enrichment of the resulting tertiary alcohol. The choice of solvent can also play a role in the selectivity by coordinating with the magnesium ion and influencing the transition state geometry.

Catalytic Hydrogenation of 4-(Thien-2-yl)pyridine: The catalytic hydrogenation of a 4-(thien-2-yl)pyridine precursor involves the adsorption of the pyridine ring onto the surface of a heterogeneous catalyst, typically a noble metal such as platinum or palladium on a carbon support. Hydrogen molecules are also adsorbed and dissociate into hydrogen atoms on the catalyst surface. The reaction proceeds via the stepwise addition of hydrogen atoms to the pyridine ring, leading to the formation of the saturated piperidine ring. The selectivity of this process is critical to avoid the reduction of the thiophene ring. Thiophene is known to be sensitive to certain hydrogenation conditions and can undergo desulfurization. Therefore, milder conditions and selective catalysts are often employed. The acidic or basic nature of the reaction medium can also influence the rate and selectivity of the hydrogenation.

Reductive Amination: The mechanism of reductive amination involves the initial formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound. This is followed by the reduction of the iminium ion to the corresponding amine. In the context of this compound synthesis, this could involve the reaction of a piperidine derivative with thiophene-2-carboxaldehyde. The selectivity of this reaction would depend on the relative reactivity of the starting materials and the choice of reducing agent. Mild reducing agents like sodium triacetoxyborohydride (B8407120) are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Scale-Up Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Grignard Reaction Scale-Up: Grignard reactions are highly exothermic, and heat management is a primary concern during scale-up. The initiation of the Grignard reagent formation can be unpredictable, leading to a potential accumulation of unreacted alkyl halide and a subsequent runaway reaction. To mitigate this, the addition of the halide is carefully controlled, and efficient cooling systems are essential. In a production setting, the use of continuous stirred-tank reactors (CSTRs) can offer better control over reaction temperature and stoichiometry compared to batch reactors. gordon.edu The choice of solvent is also critical; while diethyl ether is common in the lab, higher-boiling point ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often preferred in industrial settings due to their higher flash points and improved safety profiles. gordon.edu Furthermore, 2-MeTHF can sometimes lead to enhanced chemo- and stereoselectivity. gordon.edu

Process Optimization for Grignard Reactions: Optimization of a Grignard-based synthesis of this compound would involve a Design of Experiments (DoE) approach to systematically evaluate the impact of various parameters. Key variables would include the type and grade of magnesium, solvent, temperature, addition rates, and concentration. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts, such as Wurtz coupling products. In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be employed to monitor the reaction progress in real-time, allowing for better process control and ensuring complete conversion.

Catalytic Hydrogenation Scale-Up: The scale-up of catalytic hydrogenation presents its own set of challenges. These are typically triphasic reactions (solid catalyst, liquid substrate, gaseous hydrogen), and efficient mass transfer of hydrogen from the gas phase to the catalyst surface is crucial for achieving reasonable reaction rates. The type of agitator, agitation speed, and reactor design all play a significant role in mass transfer. Heat removal is also a major consideration, as hydrogenations are often highly exothermic. Catalyst selection is paramount for both activity and selectivity, especially to prevent unwanted reduction of the thiophene ring. Catalyst handling, filtration, and potential for pyrophoricity (especially with catalysts like Raney Nickel) are important safety considerations on a large scale.

Process Optimization for Catalytic Hydrogenation: Optimizing a catalytic hydrogenation process for this compound production would involve screening various catalysts (e.g., Pt/C, Pd/C, Rh/C) and supports to find the optimal balance between activity, selectivity, and cost. Reaction parameters such as hydrogen pressure, temperature, catalyst loading, and solvent would be systematically varied to maximize the yield and purity of the final product. Catalyst lifecycle and the potential for recycling are also important economic considerations in an industrial process. The development of a robust filtration method to remove the heterogeneous catalyst is a critical downstream processing step.

Below is a table summarizing key considerations for the scale-up and optimization of the primary synthetic routes to this compound.

Synthetic RouteKey Scale-Up ConsiderationsProcess Optimization Parameters
Grignard Reaction Heat management (exothermicity), controlled addition of reagents, solvent choice (safety and performance), potential for runaway reactions.Magnesium activation and quality, solvent, temperature, reactant concentration, addition rate, mixing efficiency.
Catalytic Hydrogenation Mass transfer of hydrogen, heat removal, catalyst handling and filtration (safety), catalyst deactivation and poisoning.Catalyst type and loading, hydrogen pressure, temperature, solvent, substrate concentration, agitation rate.
Reductive Amination Stoichiometry control, choice of reducing agent (cost and safety), management of byproducts from the reducing agent.Amine/carbonyl ratio, reducing agent, solvent, temperature, pH control, reaction time.

Pharmacological Investigations of 4 Thien 2 Ylpiperidine and Analogues

Target Identification and Validation for 4-Thien-2-ylpiperidine

The biological activity of this compound and its analogues is defined by their ability to interact with specific molecular targets within the body. Target identification and validation studies have revealed that these compounds can engage with a range of proteins, including enzymes, receptors, and ion channels, often with high affinity and selectivity.

Analogues of this compound have been identified as potent inhibitors of specific enzymes, a key mechanism for therapeutic intervention in various diseases. A notable target is Trypanothione Reductase (TR), an essential enzyme in the redox metabolism of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas' disease. nih.govfrontiersin.orgmdpi.com As this enzyme is absent in humans, it represents a prime target for developing selective anti-parasitic drugs. frontiersin.orgplos.org

One extensively studied analogue is 1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine (BTCP). Research has demonstrated that BTCP is a competitive inhibitor of TR from Trypanosoma brucei. plos.org Structure-activity relationship (SAR) studies on BTCP analogues have shown that modifications to the aromatic, piperidine (B6355638), or cyclohexyl moieties can significantly alter inhibitory potency against the enzyme. For instance, replacing the benzo[b]thiophene with monocyclic aromatic rings leads to a dramatic reduction in potency, highlighting the importance of the fused bicyclic system for optimal binding. plos.org

Table 1: Inhibitory Activity of BTCP and Analogues against T. brucei Trypanothione Reductase (TryR)
CompoundStructure ModificationTryR IC₅₀ (µM)Reference
BTCP (1)Lead Compound3.3 plos.org
Analogue 2Thien-2-yl replacement>100 plos.org
Analogue 3Phenyl replacement57 plos.org
Analogue 4Fur-2-yl replacement>100 plos.org

The this compound scaffold is a privileged structure for targeting central nervous system (CNS) receptors and transporters.

Dopamine (B1211576) Transporter (DAT): Certain analogues are potent ligands for the dopamine transporter, a protein that regulates dopaminergic signaling by reuptaking dopamine from the synaptic cleft. nih.govfrontiersin.org The BTCP analogue, for example, is a more potent dopamine uptake inhibitor than cocaine. plos.org The interaction with DAT is a key area of investigation for compounds with potential applications in conditions characterized by dysregulated dopamine signaling.

Sigma (σ) Receptors: The piperidine moiety is a common feature in high-affinity sigma receptor ligands. nih.govresearchgate.net These receptors, including the σ₁ and σ₂ subtypes, are involved in modulating various neurotransmitter systems and cellular signaling cascades. nih.govmdpi.com Derivatives of 4-aroylpiperidines and related structures have been synthesized and shown to bind to σ₁ receptors with high affinity and selectivity. nih.gov The affinity is influenced by the nature of the substituent on the piperidine nitrogen and its spatial orientation. nih.gov For example, the phenethylpiperidine derivative AC927 shows moderate affinity for both σ₁ (Ki = 30 nM) and σ₂ (Ki = 138 nM) receptors. nih.gov This interaction with sigma receptors suggests a potential role for these compounds in neuropsychiatric disorders. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptors: The piperidine framework is also integral to many NMDA receptor antagonists. nih.govnih.gov These receptors are ligand-gated ion channels crucial for synaptic plasticity and neuronal function, but their overactivation can lead to excitotoxicity. mdpi.com Analogues containing the piperidine core act as non-competitive antagonists, binding to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) site. mdpi.com This binding blocks the flow of ions, thereby modulating neuronal excitation.

Table 2: Receptor and Transporter Binding Affinities of Representative Piperidine Analogues
Compound ClassTargetAffinity MetricValueReference
Phenethylpiperidine (AC927)Sigma-1 (σ₁) ReceptorKi30 ± 2 nM nih.gov
Phenethylpiperidine (AC927)Sigma-2 (σ₂) ReceptorKi138 ± 18 nM nih.gov
4-(tetrazolylalkyl)piperidine (LY233053)NMDA ReceptorIC₅₀107 ± 7 nM nih.gov
SpipethianeSigma-1 (σ₁) ReceptorKi0.5 nM nih.gov

The interaction of this compound analogues with ion channels is a critical aspect of their pharmacological profile. nih.gov As mentioned, a primary example of this is the modulation of the NMDA receptor, which is a ligand-gated ion channel. nih.gov Compounds containing the piperidine scaffold can act as uncompetitive antagonists or channel blockers. mdpi.com They bind to the PCP site located within the ionophore of the receptor, physically occluding the channel and preventing the influx of calcium ions. mdpi.com This action directly modulates ion flow and subsequent intracellular signaling.

Additionally, sigma receptors, which are targeted by thienylpiperidine analogues, are known to associate with and modulate the function of various ion channels. researchgate.net This represents an indirect mechanism by which these compounds can influence ion channel activity. For example, some research suggests that σ₁ receptor ligands can modulate the function of voltage-gated potassium channels.

Mechanistic Studies of Biological Action

Understanding the precise molecular and cellular consequences of a compound binding to its target is crucial for drug development. Mechanistic studies for this compound analogues have begun to elucidate how these interactions translate into biological effects.

The mechanisms of action for these compounds are diverse and target-specific.

Trypanothione Reductase Inhibition: For the BTCP analogue, the mechanism is competitive inhibition, meaning it binds to the active site of TR, competing with the natural substrate, trypanothione disulfide. plos.org However, other inhibitors have been found to bind at a novel allosteric pocket near the NADPH binding site, which prevents the cofactor from binding and thus impairs enzyme function. plos.org This reveals that thienylpiperidine-related structures can inhibit TR through multiple molecular mechanisms.

Dopamine Transporter Inhibition: The mechanism at DAT is the blockade of dopamine reuptake. frontiersin.org By binding to the transporter, these compounds inhibit its conformational changes necessary for translocating dopamine back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine in the synapse. frontiersin.org

Sigma Receptor Modulation: As ligands for sigma receptors, these compounds can act as agonists or antagonists. uniba.it The σ₁ receptor is a molecular chaperone that can modulate calcium signaling between the endoplasmic reticulum and mitochondria. Ligand binding can influence these protein-protein interactions, thereby affecting a wide array of cellular functions, including the modulation of other receptors and ion channels. nih.govmdpi.com

NMDA Receptor Blockade: The molecular mechanism is a non-competitive antagonism via an open-channel block. mdpi.com The ligand enters the ion channel pore when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and physically obstructs the passage of ions. mdpi.com

The interaction of this compound analogues with their molecular targets initiates a cascade of downstream cellular events. While direct pathway analysis for the parent compound is limited, the effects can be inferred from its validated targets.

Modulation of the dopaminergic system through DAT inhibition directly impacts signaling pathways regulated by dopamine receptors, which are G-protein coupled receptors that influence adenylyl cyclase activity and cyclic AMP (cAMP) levels. nih.gov This can affect numerous cellular processes, including gene expression and neuronal excitability.

Activation or inhibition of sigma receptors can modulate intracellular calcium levels and affect signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov These pathways are fundamental to cell proliferation, differentiation, and survival.

By blocking NMDA receptors, these compounds prevent the calcium influx that is critical for initiating signaling cascades involved in synaptic plasticity, such as the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). mdpi.com In pathological conditions, this blockade can prevent the downstream pathways that lead to excitotoxic cell death. The modulation of these critical cellular signaling pathways underscores the therapeutic potential of the this compound scaffold in a range of neurological and infectious diseases.

Cellular Uptake and Distribution

Specific studies detailing the cellular uptake, localization, and biodistribution of the parent compound this compound or its direct derivatives were not prominently available in the reviewed scientific literature. The mechanisms by which these specific compounds cross cellular membranes, their intracellular accumulation, and their distribution in various tissues remain areas requiring further investigation. General studies on therapeutic agents indicate that cellular uptake can be influenced by factors such as lipophilicity and interactions with membrane lipids or specific cell surface transporters. nih.gov However, without dedicated research on this compound analogues, their pharmacokinetic profiles, including absorption and distribution, are not well-characterized.

Preclinical Efficacy Studies of this compound Derivatives

Preclinical research has unveiled the diverse therapeutic potential of derivatives and analogues containing the core thienyl and piperidine structures. These investigations have demonstrated significant biological activity in various models, highlighting their promise as lead compounds for drug development.

Derivatives incorporating piperidine and thiophene (B33073) moieties have shown notable activity against a range of microbial and fungal pathogens.

Certain piperidine derivatives have demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov One study found that a specific piperidine derivative exhibited good activity against S. aureus, comparable to the standard drug chloramphenicol. nih.gov Thienopyrimidine-sulfonamide hybrids have also been investigated, with some compounds showing inhibitory activity against S. aureus and E. coli. nih.gov Furthermore, novel pyrazoline derivatives containing a thiophene group were evaluated for their antimicrobial properties, with some analogues showing very good activity against bacterial strains including Staphylococcus aureus, Staphylococcus faecalis, Escherichia coli, and Salmonella typhi, as well as the fungus Candida albicans. nih.gov

In the realm of antifungal research, piperidine-4-carbohydrazide derivatives have been found to possess excellent inhibition effects against agriculturally significant fungi. nih.gov For instance, compound A13 showed a potent effect against Rhizoctonia solani with an EC50 value of 0.83 µg/mL, which was superior to the control fungicide Chlorothalonil (1.64 µg/mL). nih.gov Another study focused on 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-arylthiazol-5-yl]piperidine derivatives for controlling plant diseases caused by Phytophthora capsici. mdpi.com The derivative XIV-3 was identified as a viable candidate, displaying an EC50 value of 0.98±0.21 mM against this pathogen. mdpi.com

Table 1: Antimicrobial and Antifungal Activities of Selected Thienyl/Piperidine Analogues

Compound Target Organism Activity Metric Value Source
A13 Rhizoctonia solani EC50 0.83 µg/mL nih.gov
A13 Verticillium dahliae EC50 1.12 µg/mL nih.gov
A41 Rhizoctonia solani EC50 0.88 µg/mL nih.gov
XIV-3 Phytophthora capsici EC50 0.98±0.21 mM mdpi.com
Compound 2 Staphylococcus aureus Zone of Inhibition 18 mm nih.gov
Compound 2 Escherichia coli Zone of Inhibition 15 mm nih.gov
Compound 12ii Staphylococcus aureus MIC 62.5 µg/mL nih.gov
Compound IId Staphylococcus aureus Zone of Inhibition 20 mm nih.gov
Compound IIg Candida albicans Zone of Inhibition 18 mm nih.gov

The anti-proliferative properties of thienyl and piperidine-containing compounds have been extensively studied against various cancer cell lines.

Thienylpicolinamidine derivatives have demonstrated high activity across a panel of 60 cancer cell lines. nih.gov Specifically, the 4-methoxyphenyl derivative 4a showed significant growth inhibition (GI50) of 0.34 µM against the leukemia SR cell line and 0.43 µM against the colon cancer SW-620 cell line. nih.gov These compounds were found to downregulate the expression of key cell cycle genes, suggesting they may work by arresting the cell cycle. nih.gov

Another class of compounds, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, has also been identified for its potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com Several alcohol derivatives of this scaffold, such as 7h, 7i, 8g, 8h, 8i, and 8j , were able to reduce cell growth by over 95% in both cell lines. mdpi.com

Furthermore, piperazine derivatives, which are structurally related to piperidines, have been explored as anticancer agents. nih.govmdpi.com A series of 4-acyl-2-substituted piperazine urea derivatives were screened against MCF7 breast cancer cells, with compound 26 (containing a 4-NO2 group) showing an IC50 value of 9.6 µM. nih.gov Another study on 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives found that the dihalogenated version had the best cytotoxic activity against the T-47D breast cancer cell line, with an IC50 of 2.73 ± 0.16 µM. mdpi.com

Table 2: Anti-proliferative Activity of Selected Thienyl/Piperidine Analogues

Compound Cancer Cell Line Activity Metric Value Source
Thienylpicolinamidine 4a Leukemia (SR) GI50 0.34 µM nih.gov
Thienylpicolinamidine 4a Colon Cancer (SW-620) GI50 0.43 µM nih.gov
Thienylpicolinamidine 4a Non-Small Cell Lung (NCI-H460) GI50 0.52 µM nih.gov
Thieno[2,3-b]pyridine 8h Breast Cancer (MDA-MB-231) % Inhibition >95% mdpi.com
Thieno[2,3-b]pyridine 8h Colon Cancer (HCT116) % Inhibition >95% mdpi.com
Piperazine derivative 26 Breast Cancer (MCF7) IC50 9.6 µM nih.gov
Dihalogenated quinolinone Breast Cancer (T-47D) IC50 2.73 ± 0.16 µM mdpi.com

Analogues featuring a piperidine ring attached to an aromatic or heteroaromatic system, such as thiophene, are well-represented in neuropharmacology, particularly as ligands for monoamine transporters and serotonin receptors.

Research into compounds structurally related to this compound has identified potent ligands for the dopamine transporter (DAT). nih.gov Bioisosteric replacement of a phenyl ring with a thiophene ring in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues produced highly potent compounds. nih.gov The thienyl derivative 13b was the most potent in the series, with an IC50 of 13.8 nM for DAT, and it displayed high selectivity over the serotonin transporter (SERT). nih.gov The affinity of piperidine-containing structures for monoamine transporters is further supported by studies on methylphenidate derivatives, which show high affinity for DAT and norepinephrine transporters (NET). mdpi.com

The piperidine scaffold is also a key component in ligands for serotonin (5-HT) receptors. The drug Pimavanserin (ACP-103) , which contains a substituted piperidine core, is a potent 5-HT2A receptor inverse agonist with a pKi of 9.3. nih.gov Other research has explored 4-arylpiperidine derivatives as positive allosteric modulators (PAMs) of the 5-HT2C receptor. Additionally, various arylpiperazine derivatives, which are close analogues, have been developed as high-affinity ligands for 5-HT1A, 5-HT2A, and 5-HT2C receptors, with some compounds showing Ki values in the low nanomolar range.

Table 3: Neuropharmacological Activity of Selected Piperidine Analogues

Compound Molecular Target Activity Metric Value Source
Thienyl derivative 13b Dopamine Transporter (DAT) IC50 13.8 nM nih.gov
Compound 5a Dopamine Transporter (DAT) IC50 17.2 nM nih.gov
Compound 11b Dopamine Transporter (DAT) IC50 16.4 nM nih.gov
Pimavanserin (ACP-103) 5-HT2A Receptor pKi 9.3 nih.gov
Norbo-10 5-HT2C Receptor Ki 13 nM
Norbo-14 5-HT2A Receptor Ki 17.93 nM
Norbo-18 5-HT2A Receptor Ki 18.65 nM

The antiviral potential of piperidine derivatives has been demonstrated against several viruses, notably influenza virus and Human Immunodeficiency Virus (HIV).

A study of novel N-substituted piperidines identified compounds with activity against the influenza A/H1N1 virus. Compounds 8 and 11 were shown to reduce the viral load by 2.0 log2 at concentrations of 0.035 mg/mL and 0.0650 mg/mL, respectively, demonstrating efficacy comparable to oseltamivir at certain concentrations. Thiophene-containing compounds have also been highlighted for their potential anti-influenza activities. nih.gov

In the context of HIV, a series of N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents. One compound, FZJ13 , showed notable anti-HIV-1 activity. Another compound from this series, FZJ05 , was unexpectedly found to have significant potency against influenza A/H1N1. Patents have also been filed for alkene piperidine derivatives as agents for the treatment of HIV and AIDS.

Table 4: Antiviral Activity of Selected Piperidine Derivatives

Compound Target Virus Activity Metric Finding Source
Compound 8 Influenza A/H1N1 Viral Load Reduction 2.0 log2 reduction at 0.035 mg/mL
Compound 11 Influenza A/H1N1 Viral Load Reduction 2.0 log2 reduction at 0.0650 mg/mL
Compound 5d Influenza A/H1N1 Viral Load Reduction 2.0 log2 reduction at 0.08 mg/mL
FZJ13 HIV-1 Anti-HIV Activity Remarkable inhibitory potency
FZJ05 Influenza A/H1N1 Anti-Influenza Activity Significant potency, lower EC50 than ribavirin

Derivatives containing piperidine or its analogue piperazine, often in combination with a thienyl group, have been investigated for their ability to modulate inflammatory pathways.

A study of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified them as novel anti-inflammatory agents. Compound 6e was the most potent, inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages with IC50 values of 0.86 µM and 1.87 µM, respectively. Western blot analysis indicated that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of the inflammatory signaling pathway.

Similarly, a series of piperazinylthienylpyridazine derivatives were synthesized and evaluated for anti-inflammatory activity. These compounds were tested in a carrageenan-induced paw edema model, a standard in vivo assay for inflammation. These findings suggest that the thienyl-piperidine/piperazine scaffold is a promising starting point for the development of new anti-inflammatory drugs.

Table 5: Anti-inflammatory Activity of Selected Piperidine/Thienyl Analogues

Compound Assay/Target Activity Metric Value Source
Compound 6e Nitric Oxide (NO) Production IC50 0.86 µM
Compound 6e TNF-α Production IC50 1.87 µM
MAK01 COX-1 Enzyme IC50 314 µg/mL
MAK01 5-LOX Enzyme IC50 105 µg/mL
Piperazinylthienylpyridazines Carrageenan-induced paw edema In vivo activity Active at 10 mg/kg

Computational and in Silico Research on 4 Thien 2 Ylpiperidine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as a 4-thien-2-ylpiperidine derivative, within the active site of a target protein.

Research on various derivatives incorporating the this compound scaffold has demonstrated its ability to interact with a range of biological targets. For instance, docking studies on 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives identified key interactions with amino acid residues such as CYS191, GLY193, ASP194, SER214, and TRP215 in a target protein's active site. researchgate.net Similarly, piperidine-substituted thiophene[3,2-d]pyrimidine compounds designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) were shown to form crucial hydrogen bonds with the main chain residues of Lys104 and Val106 within the enzyme's binding pocket. nih.gov

These simulations provide binding energy values, which estimate the binding affinity of the ligand for the target. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown binding affinities (ΔG) ranging from -6.4 kcal/mol against DNA to -7.0 kcal/mol against the 3ert protein, indicating stable interactions. bohrium.com The insights gained from these docking studies are fundamental for structure-activity relationship (SAR) analysis, helping researchers to understand how modifications to the this compound core affect target binding and to rationally design more potent and selective inhibitors.

Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Thieno[2,3-d]pyrimidin-4(3H)-ones3ert Protein-7.0Not specified
Thieno[2,3-d]pyrimidin-4(3H)-onesDNA-6.4Not specified
Piperidine-substituted thiophene[3,2-d]pyrimidinesHIV-1 Reverse TranscriptaseNot specifiedLys104, Val106
4-(Thien-2-yl)-3-aminopyridine-2(1H)-onesNot specifiedNot specifiedCYS191, GLY193, ASP194, SER214, TRP215

Molecular Dynamics (MD) Simulations to Study Binding Stability and Conformations

Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability of the predicted ligand-protein complex over time. MD simulations model the atomic and molecular motion, providing a dynamic view of the conformational changes and interactions of the ligand within the binding site. mdpi.com

For derivatives containing scaffolds related to this compound, MD simulations have been crucial in validating docking results. nih.gov In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were used to explore their binding modes and confirmed that the residue Asn535 plays a critical role in stabilizing the inhibitors within the active site. rsc.orgnih.gov The stability of the complex is typically assessed by analyzing trajectories for parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms, and the root-mean-square fluctuation (RMSF) of individual residues. A stable RMSD value over the course of the simulation (e.g., 10 to 100 nanoseconds) suggests a stable binding pose. mdpi.comnih.gov

These simulations, often performed with force fields like OPLS-2005 or AMBER, offer a more profound understanding of the thermodynamic properties of binding and help refine the design of compounds with improved target residence time and efficacy. nih.govmdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. youtube.come3s-conferences.org For this compound and its derivatives, DFT is used to optimize the molecular geometry and to calculate various electronic descriptors that govern the molecule's stability, reactivity, and intermolecular interactions. nih.gov

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. e3s-conferences.orgresearchgate.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map helps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. This information is invaluable for understanding how a molecule will interact with its biological target. nih.gov

Computational MethodCalculated PropertySignificance
DFT (e.g., B3LYP/6-31G)Geometry OptimizationProvides the most stable 3D conformation of the molecule.
DFTHOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability.
DFTMolecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.
DFTDipole MomentQuantifies the overall polarity of the molecule. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug-likeness

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction tools model these properties computationally, allowing for the early identification of compounds with poor drug-like characteristics, thereby reducing late-stage attrition in drug development. researchgate.net

For derivatives containing the this compound scaffold, various ADMET properties are predicted using web-based platforms like SwissADME and pkCSM. nih.govresearchgate.net These predictions assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. nih.gov

Studies on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues showed that these molecules fall within an acceptable range, predicting good human intestinal absorption and solubility. researchgate.net Other key predicted parameters include blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints like mutagenicity and carcinogenicity. researchgate.net These early-stage computational assessments are vital for prioritizing compounds for synthesis and further experimental testing. researchgate.net

ADMET PropertyPredicted Outcome for Scaffold DerivativesImportance in Drug Discovery
Lipinski's Rule of FiveGenerally compliant nih.govPredicts oral bioavailability and drug-likeness.
Human Intestinal Absorption (HIA)Predicted to be good researchgate.netIndicates how well the drug is absorbed from the gut.
Aqueous SolubilityPredicted to be good researchgate.netAffects absorption and formulation.
Blood-Brain Barrier (BBB) PermeabilityVariable; depends on specific substitutionsCrucial for CNS-targeting drugs.
CYP450 Enzyme InhibitionVariablePredicts potential for drug-drug interactions.
Toxicity (e.g., Ames test)Generally predicted to be non-toxic researchgate.netEarly flag for potential mutagenicity.

Virtual Screening for Novel this compound Scaffolds

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.gov The this compound scaffold can be utilized in these campaigns in several ways. In a ligand-based approach, the known structure of an active this compound derivative can be used as a template to search for structurally similar molecules with potentially similar activity.

More commonly, in structure-based virtual screening, a library of compounds containing the this compound core is docked into the active site of a target protein. sciengpub.ir Modern workflows can efficiently screen ultra-large libraries containing billions of virtual compounds. schrodinger.com These large-scale screening efforts often follow a hierarchical approach, starting with high-throughput virtual screening (HTVS) to quickly filter the library, followed by more accurate and computationally intensive docking modes like Standard Precision (SP) for the top-scoring hits. mdpi.com

Another advanced technique is "scaffold hopping," where the this compound core might be used to replace the central scaffold of a known inhibitor, with the goal of discovering a novel chemical series with improved properties, such as better potency or a more favorable intellectual property position. mdpi.com The most promising candidates identified through virtual screening are then prioritized for synthesis and biological evaluation, accelerating the discovery of new lead compounds.

Future Directions and Therapeutic Potential of 4 Thien 2 Ylpiperidine Research

Development of 4-Thien-2-ylpiperidine-based Probes for Biological Systems

The development of sophisticated molecular probes is crucial for elucidating the complex roles of biological targets in health and disease. The this compound scaffold presents a versatile platform for the design of such probes, including both fluorescent and radiolabeled agents, to investigate various biological systems with high precision.

Fluorescent Probes: The inherent structural features of this compound can be leveraged to create novel fluorescent probes. By chemically modifying the thienyl or piperidine (B6355638) rings with fluorophores, researchers can design molecules that bind to specific biological targets and emit a detectable light signal. These probes could be instrumental in a variety of applications, from high-throughput screening assays to real-time imaging of cellular processes. The development of such probes would enable a more nuanced understanding of the interactions between this compound analogues and their biological targets.

Radiolabeled Probes for PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular processes in vivo. The development of radiolabeled this compound derivatives, for instance with isotopes like Carbon-11 or Fluorine-18, could yield highly specific PET ligands for imaging key neurochemical systems. Such probes would be invaluable for studying the distribution and density of their target proteins in the living brain, which could have significant implications for the diagnosis and monitoring of neurological and psychiatric disorders.

Probe TypePotential ApplicationKey Development Considerations
Fluorescent Probes High-throughput screening, Cellular imagingSelection of appropriate fluorophore, Maintaining target affinity and selectivity, Optimizing photophysical properties
Radiolabeled Probes (PET) In vivo brain imaging, Diagnosis and disease monitoringChoice of radionuclide, Efficient radiolabeling synthesis, Favorable pharmacokinetic properties (e.g., blood-brain barrier penetration)

Exploration of Novel Therapeutic Areas for this compound Analogues

While the dopamine (B1211576) transporter remains a primary target for many this compound derivatives, the structural versatility of this scaffold allows for its adaptation to interact with a broader range of biological targets. Future research is anticipated to delve into new therapeutic applications beyond the traditional scope of dopamine reuptake inhibition.

Patents have already hinted at the potential of (thiophen-2-yl)piperidine derivatives in treating conditions such as anxiety, psychosis, and depression. google.com This suggests that analogues of this compound could be designed to modulate other neurotransmitter systems, such as the serotonergic or noradrenergic pathways, or to interact with other central nervous system (CNS) targets. A systematic pharmacological profiling of novel this compound analogues will be essential to uncover these new therapeutic opportunities.

Furthermore, the principles of polypharmacology, where a single molecule is designed to interact with multiple targets, could be applied to the this compound scaffold. nih.gov This approach is particularly relevant for complex multifactorial diseases of the CNS, where modulating a single target may not be sufficient to achieve a therapeutic effect. nih.gov The development of multi-target this compound derivatives could lead to more effective treatments for a range of neurological and psychiatric disorders.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Predictive Modeling: Machine learning models can also be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogues. By identifying potential liabilities early in the drug discovery process, these predictive models can help to reduce the attrition rate of drug candidates and streamline the path to clinical development.

AI/ML ApplicationPotential Impact on this compound Research
Lead Optimization Accelerated design of analogues with improved efficacy and safety profiles. preprints.org
Predictive ADMET Modeling Early identification of compounds with favorable drug-like properties.
Virtual Screening Rapid identification of novel this compound-based hits from large chemical libraries.
De Novo Design Generation of entirely new this compound-based structures with desired pharmacological properties.

Collaborative Research Initiatives in this compound Studies

The complexity of CNS drug discovery necessitates a collaborative approach, bringing together expertise from academia, industry, and government agencies. life-mi.com The future of this compound research will likely be characterized by an increase in such partnerships, aimed at accelerating the translation of basic scientific discoveries into new therapies.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between early-stage discovery and clinical development. Academic labs can contribute their expertise in basic research and target validation, while industry partners can provide the resources and infrastructure necessary for drug development and commercialization.

Research Consortia: The formation of research consortia focused on specific therapeutic areas or drug targets can also foster innovation. life-mi.com These consortia can bring together multiple stakeholders to share data, resources, and expertise, thereby overcoming some of the challenges associated with high-risk, early-stage research. For example, the National Institute on Aging (NIA) has sponsored a consortium for imaging in Alzheimer's Disease and related dementias, which provides a model for how collaborative efforts can advance the development of new diagnostic and therapeutic tools. life-mi.com A similar collaborative model could be envisioned for the development of novel agents targeting the neurochemical systems implicated in disorders where this compound derivatives may have therapeutic potential.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-thien-2-ylpiperidine be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, highlights the use of dichloromethane and sodium hydroxide in analogous piperidine derivatives, achieving 99% purity via iterative washing and recrystallization. Characterization by NMR and mass spectrometry ( ) is critical to confirm purity and structural integrity. Parallel monitoring of reaction intermediates using thin-layer chromatography (TLC) can identify optimal reaction termination points .

Q. What characterization techniques are essential to confirm the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. demonstrates the use of NMR to resolve proton environments in similar piperidine derivatives, while PubChem data () emphasizes the role of HRMS in confirming molecular weight. Infrared (IR) spectroscopy can further validate functional groups like thiophene rings .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. ’s storage guidelines for structurally related compounds recommend inert atmospheres (e.g., argon) and desiccants to prevent degradation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) should track purity changes over time .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. specifies that piperidine derivatives may cause severe skin/eye irritation. Work in a fume hood to avoid inhalation risks, and follow spill containment procedures (e.g., neutralization with weak acids) as outlined in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

  • Methodological Answer : SAR studies require systematic modification of the thiophene or piperidine moieties and evaluation of biological activity. demonstrates how sulfonyl-piperidine derivatives are screened against enzyme targets (e.g., kinases). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, and validate via in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in published data on this compound’s reactivity?

  • Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, stoichiometry) as conflicting studies. emphasizes rigorous documentation of experimental parameters to ensure reproducibility. Cross-validate results using alternative techniques (e.g., X-ray crystallography vs. NMR for conformational analysis) .

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters: linearity, precision, accuracy, and limit of detection (LOD). ’s experimental section suggests using spike-and-recovery experiments in biological samples (e.g., plasma) with LC-MS/MS for quantification. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What computational approaches model the electronic properties of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps and charge distribution. provides PubChem-derived parameters (e.g., InChI keys) for input files. Compare computational results with experimental UV-Vis spectra to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.